molecular formula C28H28N4OS B11503358 N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11503358
M. Wt: 468.6 g/mol
InChI Key: CGCVJJDUNDUCEC-UHFFFAOYSA-N
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Description

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of indole and benzothieno pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, DDQ

    Reduction: Pd/C, H2

    Substitution: NBS, AlCl3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its combination of indole and benzothieno pyrimidine structures, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H28N4OS

Molecular Weight

468.6 g/mol

IUPAC Name

N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H28N4OS/c1-18-21(23-15-20(11-12-24(23)32-18)33-16-19-7-3-2-4-8-19)13-14-29-27-26-22-9-5-6-10-25(22)34-28(26)31-17-30-27/h2-4,7-8,11-12,15,17,32H,5-6,9-10,13-14,16H2,1H3,(H,29,30,31)

InChI Key

CGCVJJDUNDUCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC4=C5C6=C(CCCC6)SC5=NC=N4

Origin of Product

United States

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